S-Adenosyl-L-methionine Disulfate Tosylate

Catalog No.
S11158221
CAS No.
375798-65-5
M.F
C22H34N6O16S4
M. Wt
766.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Adenosyl-L-methionine Disulfate Tosylate

CAS Number

375798-65-5

Product Name

S-Adenosyl-L-methionine Disulfate Tosylate

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid

Molecular Formula

C22H34N6O16S4

Molecular Weight

766.8 g/mol

InChI

InChI=1S/C15H22N6O5S.C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1

InChI Key

XDCFCHNAIMYBAZ-XQVUROGGSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O

S-Adenosyl-L-Methionine Disulfate P-Toluene-Sulfonate is the disulfate salt of the stable p-toluene-sulfonate complex of s-adenosyl-L-methionine (SAMe) with chemopreventive activity. SAMe disulfate p-toluene-sulfonate undergoes hydrolytic conversion to its active compound SAMe within cells. Although the mechanism of action is largely unknown, SAMe attenuates experimental liver damage and prevents experimental hepatocarcinogenesis. In addition, SAMe may reduce mitochondrial cytochrome C release, caspase 3 activation, and poly(ADP-ribose) polymerase cleavage, and attenuate okadaic acid-mediated hepatocyte apoptosis in a dose-dependent manner. SAMe is an essential compound in cellular transmethylation reactions and a precursor of polyamine and glutathione synthesis in the liver; SAMe deficiency is associated with chronic liver disease-associated decreases in the activity of methionine adenosyltransferase 1A (MAT1A), the enzyme that catalyzes the production of SAMe as the first step in methionine catabolism.
Physiologic methyl radical donor involved in enzymatic transmethylation reactions and present in all living organisms. It possesses anti-inflammatory activity and has been used in treatment of chronic liver disease. (From Merck, 11th ed)
See also: Ademetionine (has active moiety).

S-Adenosyl-L-methionine Disulfate Tosylate is a complex compound formed as the disulfate-tosylate mixed salt of S-adenosyl-L-methionine, which exists as a mixture of diastereoisomers. Its chemical formula is C22H34N6O16S4, and it has a molecular weight of approximately 766.8 g/mol. This compound is synthesized naturally in mammalian cells, predominantly in the liver, where it serves as a principal biological methyl donor, playing a crucial role in various biochemical processes .

, primarily acting as a methyl donor in methylation processes. It is involved in the following types of reactions:

  • Methylation Reactions: The compound donates a methyl group to nucleophiles, facilitating the methylation of DNA, RNA, proteins, and lipids. This process is crucial for gene regulation and expression.
  • Transmethylation: It serves as a cofactor for enzymes such as catechol O-methyltransferase and DNA methyltransferases, which catalyze the transfer of methyl groups to substrates .

S-Adenosyl-L-methionine Disulfate Tosylate exhibits various biological activities:

  • Methyl Donor: As a key methyl donor, it plays an essential role in the regulation of gene expression through DNA methylation.
  • Anti-inflammatory Properties: Research indicates that this compound may possess anti-inflammatory effects and has been explored for its potential therapeutic benefits in chronic liver diseases and osteoarthritis .
  • Neuroprotective Effects: Preliminary studies suggest that it may have neuroprotective properties, potentially benefiting conditions such as depression and neurodegenerative diseases .

The synthesis of S-Adenosyl-L-methionine Disulfate Tosylate can be achieved through various methods:

  • Chemical Synthesis: This involves the reaction of S-adenosyl-L-methionine with sulfuric acid and p-toluenesulfonic acid under controlled conditions to yield the disulfate-tosylate salt.
  • Biotechnological Methods: Enzymatic synthesis using specific methyltransferases can also produce this compound, utilizing natural substrates to enhance yield and purity.

These methods ensure that the final product retains high purity levels suitable for research applications .

S-Adenosyl-L-methionine Disulfate Tosylate has several applications across different fields:

  • Pharmaceuticals: Used in formulations targeting liver diseases, osteoarthritis, and depression due to its biological activity.
  • Biochemical Research: Serves as a critical reagent in studies involving methylation processes and enzyme activity assays.
  • Nutraceuticals: Incorporated into dietary supplements aimed at promoting liver health and cognitive function .

Interaction studies involving S-Adenosyl-L-methionine Disulfate Tosylate have revealed its effects on various cytochrome P450 isoforms:

  • Continuous administration has been shown to induce CYP1A2 activity while inhibiting other isoforms such as CYP2D6, CYP3A4, CYP2C19, and CYP2C9. This suggests potential drug-drug interactions that could affect metabolic pathways in humans .

Several compounds exhibit similarities to S-Adenosyl-L-methionine Disulfate Tosylate in structure or function. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityBiological RoleUnique Features
S-Adenosyl-L-methionineHighMethyl donorNaturally occurring; precursor to disulfate tosylate
S-Adenosyl-L-homocysteineModerateMethyl donorInvolved in homocysteine metabolism
5-MethylthioadenosineModerateMethyl donor; involved in polyamine synthesisLess stable than S-Adenosyl-L-methionine
S-Adenosyl-L-methionine Disulfate P-Toluene-SulfonateHighMethyl donor; chemopreventive activityStable p-toluene sulfonate complex

S-Adenosyl-L-methionine Disulfate Tosylate stands out due to its dual role as both a methyl donor and an anti-inflammatory agent, making it particularly valuable in therapeutic contexts .

Microbial Biosynthesis via Fermentation Techniques

Microbial biosynthesis remains the primary method for SAM-DT production due to the compound’s structural complexity. Recent work with Saccharomyces cerevisiae strain ZY 1–5 demonstrated the effectiveness of combined mutagenesis strategies:

  • Mutagenesis Protocols:
    • Atmospheric and room temperature plasma (ARTP) mutagenesis increased genetic diversity by inducing DNA strand breaks through reactive oxygen species [1].
    • Subsequent ultraviolet-LiCl treatment enhanced mutation rates by 37% compared to UV irradiation alone [1].
    • Mutants were screened using ethionine (0.13–0.24 g/L), which selects for strains with upregulated SAM synthetase activity [1].
  • Fermentation Optimization:
    • A two-phase fed-batch process in 5 L bioreactors achieved 10.72 g/L SAM titer:
      • Growth phase: 24 hours at 30°C with 30 g/L glucose and 5 g/L (NH~4~)~2~SO~4~
      • Production phase: 36-hour L-methionine supplementation (36 g/L) under oxygen-limited conditions [1].
    • Transcriptomic analysis revealed upregulated TCA cycle genes (CIT1, IDH1) and glycolytic enzymes (PFK1, PGK1), increasing ATP availability for SAM synthesis [1].

Table 1: Comparative Fermentation Performance of S. cerevisiae Mutants

StrainSAM Titer (g/L)Biomass (g dcw/L)Ethionine Tolerance (g/L)
ZY 1–5 (Parent)4.4278.90.10
UV6-691.1724.30.18
T11-110.72105.90.24

Post-Fermentation Extraction and Purification Protocols

Efficient recovery of SAM-DT requires specialized handling to prevent degradation:

  • Cell Disruption:

    • A starch jet liquefaction system achieved 99.2% cell breakage at 105°C with immediate cooling to 40°C in 30 seconds, reducing SAM isomerization by 83% compared to bead milling [2].
    • Disc centrifugation (3,000 rpm) concentrated biomass to 10–50% w/v before disruption [2].
  • Multistage Membrane Filtration:

    • Microfiltration: 50–500 μm pores removed cell debris with <5% SAM retention [2].
    • Ultrafiltration: 3–10 kDa PVDF membranes eliminated 98% of contaminating proteins (MW >30 kDa) [2].
    • Nanofiltration: 100–500 Da membranes concentrated SAM-DT 15-fold while removing 94% of monosaccharides and organic acids [2].

Table 2: Membrane Filtration Performance Metrics

StagePore Size/MWCOSAM Recovery (%)Impurity Removal (%)
Microfiltration500 μm95.299.1 (cell debris)
Ultrafiltration6,000 Da97.898.4 (proteins)
Nanofiltration300 Da92.194.7 (salts)

Ion Exchange Chromatography for Counterion Adjustment

Counterion exchange is critical for stabilizing SAM-DT’s sulfonic acid groups:

  • Resin Selection:
    • Weak acid cation exchangers (e.g., Amberlite IRC86) showed 89% SAM binding capacity versus 67% for strong acid resins [2].
    • Optimal pH 5.0 minimized nonspecific binding of adenine derivatives [2].
  • Elution Parameters:
    • Sulfuric acid gradients (0.05–5 M) achieved 98% recovery at 0.2 M concentration [2].
    • Serial connection with decolorizing resins (e.g., XAD-16N) increased product clarity from 68% to 95% light transmittance [2].

Crystallization Conditions and Yield Maximization

Controlled crystallization ensures proper salt stoichiometry:

  • Solvent System:
    • Ethanol/water (70:30 v/v) at 4°C produced 99% pure crystals with 65% diastereomeric excess for the S,S-isomer [2].
  • Additive Effects:
    • 0.1% w/v polyvinylpyrrolidone reduced crystal agglomeration by 41%, improving filterability [2].
    • Seeding with 0.5% w/w SAM-DT microcrystals (10–50 μm) increased yield from 68% to 82% [2].

Table 3: Crystallization Optimization Results

ParameterBaselineOptimizedImprovement
Temperature (°C)254+29% yield
Ethanol Concentration50%70%+18% purity
Seeding DensityNone0.5% w/w+14% yield
Mixing Speed (rpm)100250+22% CSD

S-Adenosyl-L-methionine Disulfate Tosylate exhibits temperature-dependent stability characteristics that are critical for formulation and storage considerations. The compound demonstrates optimal stability when maintained at refrigerated temperatures between 2-8°C, where it can retain its integrity for extended periods exceeding 12 months under appropriate desiccated conditions [1] [2] [3]. At room temperature (25°C), the stability decreases significantly, with a recommended storage duration of approximately 6 months under controlled humidity conditions [4] [5].

The thermal decomposition profile of S-Adenosyl-L-methionine Disulfate Tosylate follows a complex pattern involving multiple degradation pathways. At elevated temperatures above 60°C, the compound undergoes rapid degradation within hours, while exposure to temperatures in the range of 100-200°C results in decomposition within minutes [4] [6]. Complete thermal decomposition occurs at temperatures exceeding 200°C, where the molecular structure becomes completely unstable [6].

The primary thermal decomposition pathways include racemization, intramolecular cyclization, and depurination reactions. Racemization occurs across all temperature ranges with a first-order rate constant of 1.8 × 10⁻⁶ s⁻¹ at 37°C, converting the biologically active (S,S)-isomer to the inactive (R,S)-isomer [7]. Intramolecular cyclization, proceeding with a rate constant of 4.6 × 10⁻⁶ s⁻¹ at 37°C, leads to the formation of homoserine lactone and methylthioadenosine as primary degradation products [8] [7]. Depurination and hydrolysis reactions occur simultaneously with a rate constant of 3.0 × 10⁻⁶ s⁻¹ at 37°C, producing adenine and S-ribosylmethionine [9] [7].

The thermal instability of S-Adenosyl-L-methionine Disulfate Tosylate is attributed to the inherent lability of the sulfonium center and the adenosyl moiety under elevated temperature conditions [4]. The main challenge associated with thermal processing relates to the compound's instability at high temperatures, neutral and alkaline pH conditions, and in the presence of humidity [4].

Solubility Characteristics in Polar Solvents

S-Adenosyl-L-methionine Disulfate Tosylate demonstrates favorable solubility characteristics in aqueous and polar organic solvents, making it suitable for various pharmaceutical formulations. The compound exhibits excellent water solubility, with reported values ranging from 72 to 100 mg/mL at 25°C, corresponding to molar concentrations of 93.9 to 130.41 mM [10] [11] [12]. Complete dissolution in water requires sonication to achieve clear solutions [10].

In phosphate buffered saline at physiological pH (7.2), the compound maintains high solubility at 100 mg/mL (130.41 mM), forming clear solutions that are suitable for biological applications [13] [2]. The compound shows good compatibility with dimethyl sulfoxide (DMSO), achieving solubility of 73 mg/mL (95.2 mM) with clear solution formation [11] [13]. N,N-Dimethylformamide (DMF) provides moderate solubility at 30 mg/mL (39.1 mM), still sufficient for many analytical applications [13].

The solubility profile in alcoholic solvents is considerably lower. Ethanol provides limited solubility ranging from less than 1 mg/mL to 10 mg/mL, corresponding to molar concentrations below 1.3 to 13.0 mM [11] [13]. Methanol demonstrates better solubility characteristics compared to ethanol, though specific quantitative data remains limited [14].

The high aqueous solubility of S-Adenosyl-L-methionine Disulfate Tosylate can be attributed to the presence of multiple ionic components in the salt form, including disulfate and tosylate counterions, which enhance the overall hydrophilic character of the molecule [1]. The compound is described as freely soluble in water, indicating rapid and complete dissolution under appropriate conditions [1].

pH-Dependent Stability in Aqueous Solutions

The pH-dependent stability profile of S-Adenosyl-L-methionine Disulfate Tosylate reveals critical information for formulation development and storage optimization. The compound demonstrates maximum stability under strongly acidic conditions, with pH values between 1.0 and 1.5 providing optimal preservation of molecular integrity [18] [7]. At these acidic pH levels, degradation processes are significantly minimized, allowing for extended storage periods without substantial loss of active compound [18].

At pH 4.0, the compound maintains good stability with reduced racemization rates, making this pH range suitable for pharmaceutical formulations requiring moderate acidity [4] [5]. This pH level represents an optimal balance between stability and formulation compatibility for many applications. The stability at pH 4.0 has been specifically utilized in spray-drying processes to maximize compound retention [4].

As the pH increases toward neutral conditions (pH 6.0-6.9), moderate degradation begins to occur, with the formation of homoserine lactone and methylthioadenosine as primary degradation products [8] [7]. The degradation rate increases substantially in the neutral pH range (pH 7.0-7.5), where significant formation of adenine and S-pentosylmethionine occurs [7]. At physiological pH levels (7.5-8.0), rapid degradation becomes evident with multiple degradation pathways operating simultaneously [8] [7].

Under alkaline conditions (pH 8.0-9.0), extensive degradation occurs rapidly, with the predominant formation of adenine and S-ribosylmethionine through depurination and hydrolysis mechanisms [9] [19]. At pH values exceeding 9.0, the compound becomes completely unstable, undergoing complete hydrolysis to various degradation products [9] [19].

The pH-dependent degradation follows distinct kinetic patterns. Racemization shows minimal pH dependence across the range from pH 7.5 to 1.5, maintaining relatively constant rates [7]. However, cleavage reactions persist until pH levels reach 1.5, while hydrolysis reactions cease at pH 6.0 [7]. The marked non-enzymatic degradation to adenine, pentosylmethionine, methylthioadenosine, and homoserine is evident at pH values between 6.9 and 7.8 [8].

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

9

Exact Mass

766.09141371 g/mol

Monoisotopic Mass

766.09141371 g/mol

Heavy Atom Count

48

UNII

R96GHU97Q3
4G5PYL0DR1
564ROC9U09

Dates

Last modified: 08-08-2024

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